molecular formula C24H20ClN3OS B2380525 N-(3-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206998-08-4

N-(3-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2380525
CAS RN: 1206998-08-4
M. Wt: 433.95
InChI Key: IJUKIUGLSWZLTO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to interact with biological systems and has been studied extensively in the laboratory setting.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with complex heterocyclic structures, including thiazoles, imidazoles, and acetamides, have been synthesized and characterized, revealing intricate molecular interactions and 3-D arrays facilitated by hydrogen bonds and π interactions. These structural analyses are crucial for understanding the chemical and physical properties of such compounds, which can be pivotal for their application in various scientific research fields (Boechat et al., 2011).

Antimicrobial and Antitumor Activities

  • Novel derivatives containing heterocyclic rings have been evaluated for their antimicrobial and antitumor activities. These studies highlight the potential of such compounds in developing new therapeutic agents. For instance, specific derivatives have shown considerable anticancer activity against various cancer cell lines, underscoring the potential of these compounds in cancer research (Yurttaş et al., 2015).

Corrosion Inhibition

  • Heterocyclic benzimidazole derivatives have been synthesized and evaluated for their corrosion inhibition potential on carbon steel in acidic environments. These findings have implications for the chemical industry, particularly in enhancing the lifespan of metallic structures through corrosion protection (Rouifi et al., 2020).

QSAR Studies

  • Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have provided insights into how structural and physicochemical parameters influence antibacterial activity. These studies are vital for drug design and discovery, enabling the prediction of biological activity based on molecular structure (Desai et al., 2008).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3OS/c1-17-10-12-21(13-11-17)28-22(18-6-3-2-4-7-18)15-26-24(28)30-16-23(29)27-20-9-5-8-19(25)14-20/h2-15H,16H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUKIUGLSWZLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

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